Triflocin

Renal Physiology Nephron Segment Pharmacology Ion Transport

Triflocin (4-(α,α,α-trifluoro-m-toluidino)-nicotinic acid) is a non-sulfonamide, nicotinic acid-derived diuretic that functions as a high-ceiling loop diuretic via dual-site nephron action. Unlike the sulfonamide-based loop diuretics (furosemide, bumetanide, torsemide), Triflocin belongs to a distinct structural class that served as the chemical starting point for the subsequent development of torsemide.

Molecular Formula C13H9F3N2O2
Molecular Weight 282.22 g/mol
CAS No. 13422-16-7
Cat. No. B089326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriflocin
CAS13422-16-7
Synonymstriflocin
Molecular FormulaC13H9F3N2O2
Molecular Weight282.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=C(C=NC=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C13H9F3N2O2/c14-13(15,16)8-2-1-3-9(6-8)18-11-4-5-17-7-10(11)12(19)20/h1-7H,(H,17,18)(H,19,20)
InChIKeyNLBIKXOJCISNQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triflocin (CAS 13422-16-7): Structural and Pharmacological Baseline for Research Procurement


Triflocin (4-(α,α,α-trifluoro-m-toluidino)-nicotinic acid) is a non-sulfonamide, nicotinic acid-derived diuretic that functions as a high-ceiling loop diuretic via dual-site nephron action . Unlike the sulfonamide-based loop diuretics (furosemide, bumetanide, torsemide), Triflocin belongs to a distinct structural class that served as the chemical starting point for the subsequent development of torsemide [1]. The compound inhibits both the Na-K-2Cl cotransporter in the thick ascending limb of Henle's loop (IC50 = 3 × 10⁻⁵ M) and the basolateral electrogenic Na-(HCO₃)ₙ>₁ cotransport in the proximal tubule . This dual-site mechanism, combined with its non-sulfonamide scaffold and a markedly divergent glycemic safety profile, establishes quantifiable differentiation from other loop diuretics that directly impacts compound selection in renal physiology research, drug development, and preclinical pharmacology studies.

Why Loop Diuretic Substitution Fails: Critical Pharmacological and Structural Differentiation of Triflocin


Triflocin cannot be interchanged with generic loop diuretics (furosemide, bumetanide, torsemide, ethacrynic acid) for three quantitatively verifiable reasons. First, Triflocin uniquely inhibits the proximal tubular Na-HCO₃ symport in addition to the NKCC2 transporter, a dual-site mechanism not shared by sulfonamide loop diuretics [1][2]. Second, Triflocin demonstrates a fundamentally opposite glycemic profile: whereas furosemide carries FDA-mandated warnings for hyperglycemia and glucose intolerance [3], Triflocin exhibits no primary hyperglycemic effect and instead shows a reproducible tendency toward hypoglycemia in preclinical models [4]. Third, the non-sulfonamide nicotinic acid scaffold of Triflocin eliminates the risk of sulfonamide cross-reactivity, a documented clinical concern with furosemide, bumetanide, and torsemide . These three axes—distinct molecular target coverage, inverse metabolic pharmacology, and structural class divergence—collectively preclude simple substitution and necessitate compound-specific evaluation in research contexts where any of these variables is study-relevant.

Triflocin vs. Comparator Diuretics: Quantitative, Head-to-Head Differentiation Evidence for Procurement Decisions


Proximal Tubular Na-HCO₃ Symport Inhibition: A Unique Pharmacological Target Not Shared by Other Loop Diuretics

Triflocin is the only loop diuretic demonstrated to inhibit the basolateral electrogenic Na-(HCO₃)ₙ>₁ cotransport in proximal tubules. In vivo microelectrode studies in Necturus kidney show that Triflocin applied at millimolar concentration hyperpolarizes the basolateral membrane of proximal convoluted tubular cells, an effect not prevented by barium (2.5 × 10⁻³ M), ouabain (10⁻³ M), or amiloride (10⁻⁴ M). Under physiological acid-base conditions, Triflocin increases intracellular pH, and upon acute isohydric hypercapnia, it depolarizes the basolateral membrane potential [1]. By contrast, furosemide, bumetanide, and torsemide act primarily and almost exclusively on the NKCC2 transporter in the thick ascending limb of Henle's loop, with no reported proximal Na-HCO₃ symport activity [2]. Ethacrynic acid shares some proximal effects but does not inhibit the Na-HCO₃ symport [2]. This additional proximal tubular target represents a qualitatively different pharmacological profile.

Renal Physiology Nephron Segment Pharmacology Ion Transport

Comparative Na-K-2Cl Cotransporter Inhibition Potency: Triflocin vs. Furosemide and Bumetanide

Triflocin inhibits the Na-K-2Cl cotransporter in the thick ascending limb with an IC50 of 3 × 10⁻⁵ M (30 µM) . In published cross-study comparisons using bovine kidney outer medulla and flounder intestine cotransporter models, furosemide exhibits an IC50 of approximately 2.5 × 10⁻⁶ M (2.5 µM) [1], while bumetanide demonstrates substantially higher potency with an IC50 of approximately 7 × 10⁻⁸ M (70 nM) for NKCC2 [1]. Thus, the in vitro cotransporter inhibitory potency of Triflocin is approximately 12-fold weaker than furosemide and approximately 430-fold weaker than bumetanide. This lower intrinsic NKCC2 potency, combined with its additional proximal tubule target, indicates that Triflocin achieves its overall diuretic efficacy through a mechanistically distinct balance of nephron segment effects rather than by maximizing NKCC2 blockade alone.

Transporter Pharmacology NKCC Inhibition Diuretic Screening

Human Fractional Sodium Excretion (FENa): Triflocin Achieves Moderate-to-Marked Natriuresis with Dual-Site Mechanism

Acute clearance studies in normal human volunteers established that Triflocin is a moderately to markedly potent natriuretic agent, producing a maximal fractional sodium excretion (FENa) ranging from 0.04 to 0.12 (4% to 12%) [1]. This natriuresis was accompanied by both an inhibition of free water clearance (CH₂O) during sustained water diuresis and a reduction in solute-free water reabsorption (TcH₂O) during hypertonic saline diuresis in hydropenia, confirming a major site of action in the ascending limb of the loop of Henle [1]. By comparison, intravenous furosemide in human studies can increase FENa from a baseline of ~1.3% to approximately 27.8% at high doses [2], reflecting its greater dependence on NKCC2 blockade alone. The more moderate human FENa ceiling of Triflocin is consistent with its lower NKCC2 affinity and dual-site mechanism, producing effective but less extreme sodium excretion compared with pure high-affinity NKCC2 inhibitors.

Human Renal Clearance Natriuretic Efficacy Clinical Pharmacology

Glycemic Safety Profile: Triflocin's Hypoglycemic Tendency vs. Furosemide's Documented Hyperglycemia Risk

Triflocin exhibits a markedly different glycemic safety profile compared with furosemide. In rat and dog studies, triflocin demonstrated no propensity for evoking hyperglycemia; its blood glucose-elevating effect was so weak that special conditions such as glucose loading were required to demonstrate any increase in blood glucose. The drug actually showed a greater tendency to produce hypoglycemia, presumably via interference with gastrointestinal glucose absorption [1]. In non-fasted male Wistar rats, oral triflocin at doses of 10–400 mg/kg caused significant hypoglycemia at 10 mg/kg (6-hour time point) and 400 mg/kg in a dose-dependent manner . In marked contrast, furosemide carries an FDA-mandated warning that it may increase blood glucose levels in diabetic patients [2], and intravenous furosemide (1–2 mg/kg) in rats caused a 23%–53% fall in plasma insulin followed by a rise in blood glucose [3]. This constitutes a qualitative and quantitative directional divergence in glycemic pharmacology between the two compounds.

Metabolic Pharmacology Diabetic Models Glucose Homeostasis

Structural Class Divergence: Non-Sulfonamide Nicotinic Acid Scaffold Avoids Sulfonamide Cross-Reactivity

Triflocin belongs to the nicotinic acid (3-pyridinecarboxylic acid) chemical class and contains no sulfonamide functional group . The dominant loop diuretics in clinical and research use—furosemide, bumetanide, and torsemide—are all sulfonamide-containing compounds (sulfamoyl benzoic acid or pyridine-sulfonylurea derivatives) [1]. This structural divergence is pharmacologically consequential: sulfonamide antibiotics and sulfonamide-containing diuretics are known to trigger hypersensitivity reactions in sulfa-allergic individuals, and this cross-reactivity concern extends to experimental models [2]. Ethacrynic acid is also a non-sulfonamide loop diuretic (phenoxyacetic acid derivative) but lacks the proximal tubular Na-HCO₃ symport inhibition of Triflocin [3]. Triflocin thus occupies a unique structural niche: a high-ceiling diuretic with dual-site renal pharmacology that entirely avoids the sulfonamide moiety, making it structurally distinct from both the sulfonamide class and the other non-sulfonamide alternative (ethacrynic acid).

Medicinal Chemistry Drug Allergy Scaffold Differentiation

Optimal Research Procurement Scenarios for Triflocin Based on Quantitative Differentiation Evidence


Proximal Tubular Bicarbonate Transport Electrophysiology

Triflocin is the only commercially available diuretic with documented inhibition of the basolateral electrogenic Na-(HCO₃)ₙ>₁ cotransport in proximal convoluted tubules [1]. This enables single-compound interrogation of proximal bicarbonate handling using electrophysiological endpoints (basolateral membrane hyperpolarization, intracellular pH alkalinization, depolarization under hypercapnia) that cannot be achieved with sulfonamide loop diuretics, which lack this target entirely [2]. The millimolar effective concentration range is well-suited for in vitro microelectrode and micropuncture experimental designs in amphibian and mammalian proximal tubule preparations.

Diabetic and Metabolic Disease Research Models

For studies using streptozotocin-diabetic rats, ob/ob mice, or glucose-clamp protocols where furosemide-induced hyperglycemia would introduce a confounding variable, Triflocin offers a diuretic option with a fundamentally opposite glycemic profile [1]. Triflocin's dose-dependent hypoglycemic tendency (significant at 10 mg/kg p.o. in rats) [2] also makes it a direct research tool for investigating the mechanistic links between diuretic action and glucose homeostasis, including gastrointestinal glucose absorption interference, without requiring co-administration of glucose-lowering agents.

Tubuloglomerular Feedback (TGF) Mechanism Studies

Triflocin and furosemide both interfere with the TGF-mediated single nephron GFR response to increased loop perfusion rate, but with differential effects on stop-flow pressure (SFP) — furosemide abolished the SFP response, whereas the SFP response pattern with Triflocin was not identically abolished [1]. This differential effect on the pressure component of TGF signaling makes Triflocin a refined experimental tool for dissecting the mechanosensory vs. chemosensory components of the macula densa feedback pathway, with furosemide as a comparator that blocks both components.

Non-Sulfonamide Diuretic Scaffold for Medicinal Chemistry Lead Optimization

Triflocin's nicotinic acid scaffold served as the progenitor structure for the development of torsemide through pharmacomodulation [1]. For medicinal chemistry programs seeking to develop novel loop diuretics or dual-site renal transport inhibitors that avoid sulfonamide moieties, Triflocin provides a validated starting scaffold with established in vivo efficacy across multiple species (rat, rabbit, guinea pig, dog, monkey) [2]. Its moderate NKCC2 affinity (IC50 = 30 µM) provides a substantial optimization window for structure-activity relationship (SAR) campaigns aiming to improve potency while retaining the beneficial proximal tubular target engagement and distinctive glycemic profile.

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